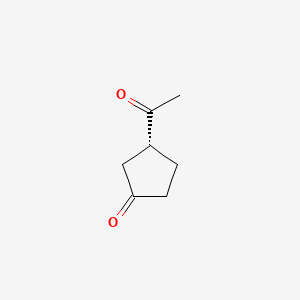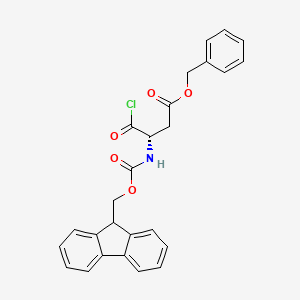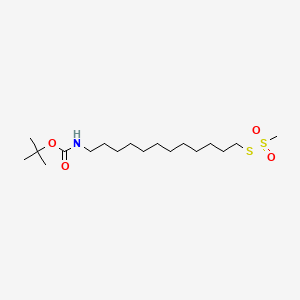![molecular formula C7H14O6 B583915 3-O-Methyl-D-[6-13C]glucose CAS No. 478529-34-9](/img/structure/B583915.png)
3-O-Methyl-D-[6-13C]glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Methyl-D-[6-13C]glucose is a labeled glucose analogue where the carbon at position 6 is replaced with the carbon-13 isotope. This compound is a non-metabolizable glucose analogue, meaning it is not phosphorylated by hexokinase and is used primarily as a marker to assess glucose transport by evaluating its uptake within various cells and organ systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl-D-[6-13C]glucose typically involves the methylation of D-glucose at the 3-position. The process begins with the protection of hydroxyl groups, followed by selective methylation at the 3-position using methyl iodide in the presence of a base such as sodium hydride. The protected groups are then removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precision and consistency. The use of carbon-13 labeled precursors is essential for the production of this compound, which is often sourced from specialized suppliers .
Chemical Reactions Analysis
Types of Reactions
3-O-Methyl-D-[6-13C]glucose undergoes various chemical reactions, including mutarotation and proton exchange. Mutarotation involves the interconversion between the alpha and beta anomers of the compound in aqueous solution .
Common Reagents and Conditions
Mutarotation: This reaction occurs in aqueous solutions and is influenced by temperature and pH.
Proton Exchange: This reaction involves the exchange of hydroxyl protons with water and is measured using techniques such as chemical exchange saturation transfer (CEST) MRI.
Major Products Formed
The major products formed from these reactions are the alpha and beta anomers of this compound. The ratio of these anomers at equilibrium is approximately 1:1.4 .
Scientific Research Applications
3-O-Methyl-D-[6-13C]glucose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Glucose Transport Studies: It is used as a marker to assess glucose transport by evaluating its uptake within various cells and organ systems.
Magnetic Resonance Imaging (MRI): The compound is used as an agent in chemical exchange saturation transfer (CEST) MRI to image tumors and assess the effects of stroke.
Metabolic Studies: It serves as a non-metabolizable glucose analogue in studies investigating glucose metabolism and insulin release.
Mechanism of Action
3-O-Methyl-D-[6-13C]glucose exerts its effects by mimicking the structure of glucose but without undergoing phosphorylation by hexokinase. This allows it to be taken up by glucose transporters and used as a marker for glucose transport studies. The compound’s non-metabolizable nature makes it ideal for tracking glucose uptake without interference from metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-O-Methyl-D-glucose: Similar to 3-O-Methyl-D-[6-13C]glucose but without the carbon-13 isotope.
2-Deoxy-D-glucose: Another glucose analogue that is phosphorylated by hexokinase but not further metabolized, used in metabolic studies and cancer research.
Uniqueness
The uniqueness of this compound lies in its carbon-13 labeling, which allows for precise tracking and analysis using nuclear magnetic resonance (NMR) and other isotopic labeling techniques. This makes it particularly valuable in advanced research applications where detailed molecular tracking is required .
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)-4-methoxyoxane-2,3,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBBSJMAPKXHAH-PFXJGHEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC(C1O)O)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)[13CH2]O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)



![3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B583854.png)
